

Spectroscopic Analysis of (3-Phenoxyphenyl)hydrazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

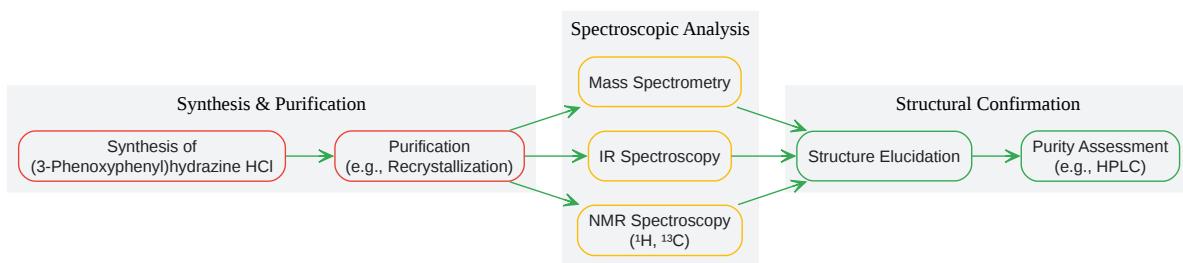
Compound Name: (3-Phenoxyphenyl)hydrazine hydrochloride

Cat. No.: B566396

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **(3-Phenoxyphenyl)hydrazine hydrochloride**. While specific, publicly available spectroscopic data (NMR, IR, MS) for this compound is limited, this document outlines the standard methodologies for acquiring such data, presents the known chemical properties, and offers a logical workflow for its analytical characterization.


Chemical Identity and Properties

(3-Phenoxyphenyl)hydrazine hydrochloride is a hydrazine derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents.^[1] Its chemical structure and key properties are summarized below.

Property	Value	Source
Chemical Name	(3-Phenoxyphenyl)hydrazine hydrochloride	N/A
CAS Number	109221-90-1	[2] [3]
Molecular Formula	C ₁₂ H ₁₃ ClN ₂ O	[2]
Molecular Weight	236.7 g/mol	[2] [3]
Appearance	Brown solid	[1]
Purity	≥ 95% (HPLC)	[1]
Storage Conditions	0 - 8 °C, inert atmosphere, keep in dark place	[1] [4]

Analytical Workflow

The structural elucidation and confirmation of **(3-Phenoxyphenyl)hydrazine hydrochloride** would typically follow a standard analytical workflow involving multiple spectroscopic techniques. This workflow ensures the unambiguous determination of the molecule's structure and purity.

[Click to download full resolution via product page](#)

A logical workflow for the synthesis, purification, and spectroscopic characterization of **(3-Phenoxyphenyl)hydrazine hydrochloride**.

Experimental Protocols

While specific experimental data for **(3-Phenoxyphenyl)hydrazine hydrochloride** is not readily available in the public domain, the following are detailed, generalized protocols for obtaining the necessary spectroscopic data for a solid organic compound of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

1. Sample Preparation:

- Weigh approximately 5-10 mg of **(3-Phenoxyphenyl)hydrazine hydrochloride**.
- Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid exchange of the hydrazine and hydrochloride protons with the solvent. DMSO-d₆ is often a good choice for hydrochloride salts.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. ¹H NMR Spectroscopy:

- Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
- Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- The chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

- Expected signals would include aromatic protons from the two phenyl rings and protons associated with the hydrazine moiety. The integration of these signals should correspond to the number of protons in each environment.

3. ^{13}C NMR Spectroscopy:

- Acquire the ^{13}C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of the ^{13}C isotope.
- Proton-decoupled mode is typically used to simplify the spectrum to single lines for each unique carbon atom.
- The chemical shifts will provide information on the types of carbon atoms present (aromatic, aliphatic, etc.).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- This is a common and simple method for solid samples.
- Place a small amount of the solid **(3-Phenoxyphenyl)hydrazine hydrochloride** directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. Sample Preparation (KBr Pellet):

- Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Press the mixture into a thin, transparent pellet using a hydraulic press.

3. Data Acquisition:

- Record the IR spectrum over the range of 4000-400 cm^{-1} .
- Characteristic peaks for **(3-Phenoxyphenyl)hydrazine hydrochloride** would be expected for N-H stretching (around 3200-3400 cm^{-1}), C-H stretching of the aromatic rings (around 3000-3100 cm^{-1}), C=C stretching of the aromatic rings (around 1400-1600 cm^{-1}), and C-O stretching of the ether linkage (around 1200-1250 cm^{-1}).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

1. Sample Preparation:

- Dissolve a small amount of **(3-Phenoxyphenyl)hydrazine hydrochloride** in a suitable volatile solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.
- Further dilute this stock solution to the low $\mu\text{g/mL}$ or ng/mL range depending on the sensitivity of the instrument.
- Ensure the sample is free of non-volatile salts or buffers, which can interfere with ionization.

2. Data Acquisition (Electrospray Ionization - ESI):

- ESI is a soft ionization technique suitable for polar and ionic compounds like hydrochloride salts.
- The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatograph (LC-MS).
- In positive ion mode, the expected molecular ion would be $[\text{M}+\text{H}]^+$, where M is the free base ((3-Phenoxyphenyl)hydrazine). This would correspond to an m/z value reflecting the mass of $\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}$.
- High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion.

Conclusion

While a comprehensive set of published spectroscopic data for **(3-Phenoxyphenyl)hydrazine hydrochloride** is not currently available, this guide provides the necessary framework for its characterization. The detailed experimental protocols for NMR, IR, and MS, along with the proposed analytical workflow, offer a robust approach for researchers and scientists to generate and interpret the spectroscopic data required for the structural confirmation and purity assessment of this important synthetic intermediate. The known chemical properties have been compiled to aid in its handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. 109221-90-1|(3-Phenoxyphenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of (3-Phenoxyphenyl)hydrazine Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b566396#spectroscopic-data-of-3-phenoxyphenyl-hydrazine-hydrochloride-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com